2-(Nitromethylene)imidazolidine

Vue d'ensemble

Description

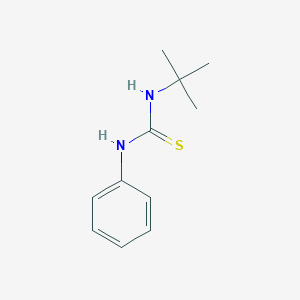

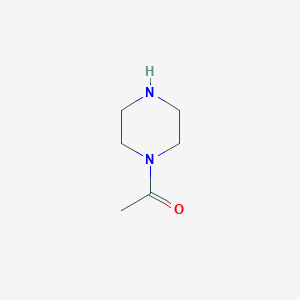

2-(Nitromethylene)imidazolidine is an organic compound with the molecular formula C4H7N3O2 . It is a fast-acting neurotoxicant that is effective both by contact or oral ingestion .

Synthesis Analysis

The synthesis of 2-(Nitromethylene)imidazolidine has been reported in various studies. For instance, one method involves the addition of NaH to a solution of 2-(nitromethylene)imidazolidine in DMF, followed by the addition of 2-(chloromethyl)-1,3-dithiolane . Another method involves the addition or defluorination of α-(trifluoromethyl)styrenes with 2-nitroimino-imidazolidine in a controlled manner .Molecular Structure Analysis

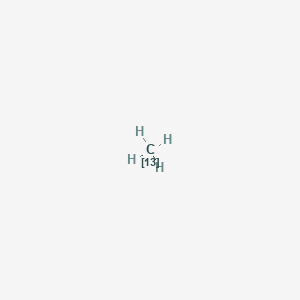

The molecular structure of 2-(Nitromethylene)imidazolidine consists of a five-membered ring with two nitrogen atoms at positions 1 and 3 respectively, and containing only single bonds . It contains a total of 16 bonds; 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 2 secondary amine (aliphatic), and 1 nitro group (aliphatic) .Chemical Reactions Analysis

2-(Nitromethylene)imidazolidine can undergo various chemical reactions. For example, it can react with α-(trifluoromethyl)styrenes to produce structurally diverse β-trifluoromethyl-β-arylethyl analogues of neonicotinoids . It can also participate in electro-synthesis through a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine .Physical And Chemical Properties Analysis

2-(Nitromethylene)imidazolidine has a density of 1.4±0.1 g/cm3, a boiling point of 268.5±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 32.8±0.3 cm3, a polar surface area of 70 Å2, and a molar volume of 94.3±3.0 cm3 .Applications De Recherche Scientifique

Chemical Reactions

2-(Nitromethylene)imidazolidine reacts with olefins bearing an electron-withdrawing group to give Michael-type addition products and/or 5-nitro-1,7-diazabicyclo [4.3.0]nonane derivatives derived from the Michael-type adduct . This reaction is enhanced due to the two electron-donating amino groups fixed in a five-membered ring .

Neurotoxicant

This compound is a fast-acting neurotoxicant, effective both by contact or oral ingestion . It’s relatively safe to vertebrates and degrades rapidly in the environment .

Pesticide

2-(Nitromethylene)imidazolidine is also used as a pesticide . Its neurotoxic properties make it effective in this application .

Electro-Organic Synthesis

In electro-organic synthesis, this compound is used in the electrolysis procedure of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and benzaldehydes .

Research in Biological Properties

The compound is also used in research to study its biological properties . It’s detected and not quantified in cytoplasm and extracellular locations .

Acetylcholine Receptor Research

2-(Nitromethylene)imidazolidine is used in research related to the Acetylcholine receptor subunit beta . After binding acetylcholine, the AChR responds by an extensive change in conformation that affects all subunits and leads to opening of an ion-conducting channel across the plasma membrane .

Mécanisme D'action

Target of Action

The primary targets of 2-(Nitromethylene)imidazolidine are insect nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

2-(Nitromethylene)imidazolidine interacts with its targets by binding to the nAChRs, leading to an extensive change in conformation that affects all subunits and results in the opening of an ion-conducting channel across the plasma membrane . This interaction is selective and diverse, contributing to the high affinity of the compound for insect nAChRs .

Biochemical Pathways

This disruption can lead to a variety of downstream effects, including paralysis and death in insects .

Pharmacokinetics

It’s known that the compound is a fast-acting neurotoxicant, effective both by contact or oral ingestion .

Result of Action

The result of 2-(Nitromethylene)imidazolidine’s action is the disruption of normal neuronal signaling in insects, leading to paralysis and death . This makes the compound an effective insecticide .

Action Environment

2-(Nitromethylene)imidazolidine is relatively safe to vertebrates and degrades rapidly in the environment It’s also worth noting that the compound has been used as a corrosion inhibitor, suggesting that its action can be influenced by the chemical environment .

Safety and Hazards

Orientations Futures

There is ongoing research into the synthesis and applications of 2-(Nitromethylene)imidazolidine. For example, there is interest in developing novel classes of neonicotinoids to confront current resistance and prevent further development of resistant strains . Additionally, the compound is being studied for its potential use in the synthesis of larger homologous molecules .

Propriétés

IUPAC Name |

2-(nitromethylidene)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXNZFJZRFHBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159739 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Nitromethylene)imidazolidine | |

CAS RN |

13623-98-8 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

silane](/img/structure/B87712.png)

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)